molecular formula C13H14F2N4O2S B2371047 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide CAS No. 1797812-48-6

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide

Cat. No. B2371047
M. Wt: 328.34
InChI Key: KTKFXFLMRHSIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide, commonly known as DMS-10, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic.

Scientific Research Applications

Synthesis of Novel Compounds

Research on compounds structurally related to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide has led to the synthesis of various novel derivatives with potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel triazepines, pyrimidines, and azoles using 4-toluenesulfonamide as a building block highlights the versatility of sulfonamide derivatives in organic synthesis (Khodairy, Ali, & El-wassimy, 2016). These compounds have shown good antifungal activity, suggesting their potential in developing new antifungal agents.

Spectroscopic and Structural Investigations

Comprehensive theoretical and experimental structural studies have been conducted on related sulfonamide compounds to understand their electronic structures and molecular behavior. For example, a detailed analysis involving DFT and HF methods combined with spectral analysis was performed on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide, providing insights into the stability, electronic structure, and potential biological activity of the molecule (Mansour & Ghani, 2013).

DNA Binding and Anticancer Activity

Investigations into the interaction of sulfonamide derivatives with DNA and their potential anticancer activity have been a significant area of research. Ternary copper(II)-sulfonamide complexes were prepared and characterized, with studies indicating that the sulfonamide derivative plays a crucial role in determining the type of interaction with DNA. These complexes have shown varying degrees of DNA binding affinity, cleavage ability, and antiproliferative activity against cancer cells, suggesting the importance of the sulfonamide moiety in designing potential anticancer agents (González-Álvarez et al., 2013).

Molecular Docking Studies

Molecular docking studies of sulfonamide derivatives have been used to predict the interaction with biological targets, further illustrating the application of these compounds in drug design. For example, novel heterocyclic compounds containing the sulfonamide moiety were synthesized and subjected to molecular docking studies against COX-2 inhibitors, showing some compounds as suitable inhibitors with the potential for further modification and development into therapeutic agents (Hassan, 2014).

properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3,4-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4O2S/c1-19(2)13-5-6-16-12(18-13)8-17-22(20,21)9-3-4-10(14)11(15)7-9/h3-7,17H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKFXFLMRHSIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.